molecular formula C11H16O2 B7846422 1-(4-Methoxy-3-methylphenyl)-1-propanol

1-(4-Methoxy-3-methylphenyl)-1-propanol

Cat. No.: B7846422
M. Wt: 180.24 g/mol
InChI Key: ROQZGGYRWBWLPP-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)-1-propanol is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol . It is identified by the CAS Number 199014-88-5 and the SMILES Code CCC(C1=CC=C(OC)C(C)=C1)O, which defines its specific structure featuring a propanol chain attached to a methoxy- and methyl- substituted phenyl ring . The compound is associated with the MDL Number MFCD11521253 . As a benzyl alcohol derivative, this compound serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, containing both an alcohol functional group and a substituted aromatic ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in exploring structure-activity relationships. This product is intended For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10,12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQZGGYRWBWLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 1 4 Methoxy 3 Methylphenyl 1 Propanol

Conventional Synthetic Approaches

Conventional methods for synthesizing 1-(4-methoxy-3-methylphenyl)-1-propanol typically rely on well-established organic reactions, often involving multiple steps starting from basic aromatic compounds and culminating in the reduction of a ketone intermediate.

Multi-Step Synthesis from Aromatic Precursors

The synthesis generally commences with a substituted aromatic precursor, such as 2-methylanisole. A common and effective strategy to introduce the required three-carbon side chain is the Friedel-Crafts acylation. In this process, the aromatic ring reacts with an acylating agent, typically propanoyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

This electrophilic aromatic substitution reaction introduces the propionyl group onto the benzene (B151609) ring, preferentially at the position para to the activating methoxy (B1213986) group, yielding the key intermediate, 1-(4-methoxy-3-methylphenyl)-1-propanone. The reaction is typically performed in an inert solvent at controlled temperatures to minimize side reactions. The resulting ketone is then isolated and purified before proceeding to the final reduction step.

Reduction of Ketone Intermediates (e.g., 1-(4-Methoxy-3-methylphenyl)-1-propanone)

The final step in the conventional synthesis is the reduction of the carbonyl group of 1-(4-methoxy-3-methylphenyl)-1-propanone to a secondary alcohol. sigmaaldrich.com This transformation can be achieved using a variety of reducing agents.

Standard laboratory methods include the use of metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in NaBH₄ is a milder and more selective reagent, often used in alcoholic solvents like methanol (B129727) or ethanol, which safely reduces the ketone without affecting the aromatic ether. LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ncert.nic.in

Another significant method is catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst such as platinum, palladium, or nickel. ncert.nic.in A related and often more practical approach is catalytic transfer hydrogenation (CTH), which avoids the need for high-pressure H₂ gas. nih.gov In CTH, a hydrogen donor molecule, such as 2-propanol or formic acid, transfers hydrogen to the ketone in the presence of a catalyst. nih.gov The Meerwein-Ponndorf-Verley (MPV) reduction is a specific type of CTH that uses an aluminum alkoxide catalyst, like aluminum isopropoxide, with an alcohol solvent serving as the hydrogen donor. nih.gov

Reducing Agent/MethodTypical SolventsKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for carbonyls, easy workup. ncert.nic.in
Lithium Aluminium Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)Powerful, non-selective, requires careful handling and aqueous workup. ncert.nic.in
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl acetateHigh atom economy, requires pressure equipment for H₂ gas. ncert.nic.in
Catalytic Transfer Hydrogenation (CTH)2-Propanol, Formic acidAvoids H₂ gas, uses common hydrogen donors, often milder conditions. nih.gov

Stereoselective Synthesis of this compound

The hydroxyl-bearing carbon in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Stereoselective synthesis aims to produce a single enantiomer, which is often crucial for applications in pharmaceuticals and biological studies.

Asymmetric Reduction Strategies

Asymmetric reduction of the prochiral ketone, 1-(4-methoxy-3-methylphenyl)-1-propanone, is the most direct route to the enantiomerically enriched alcohol. These strategies introduce chirality during the reduction step, either by using a chiral reducing agent or a chiral catalyst.

One approach involves using chirally modified borohydride reagents. rsc.org For instance, a reagent prepared from borane (B79455) and a chiral amino alcohol, such as (S)-valinol, can selectively reduce aromatic ketones with moderate enantioselectivity. rsc.org Another well-known method is the Midland Alpine-Borane® reduction, which utilizes a stoichiometric chiral borane reagent derived from α-pinene. chemrxiv.org

However, catalytic methods are generally preferred for their efficiency. The most prominent of these is the Noyori asymmetric hydrogenation, which employs a chiral catalyst to facilitate the enantioselective addition of hydrogen to the carbonyl group. nih.govharvard.edu This method is highly effective for a wide range of ketones and can achieve excellent enantiomeric excess (e.e.) and high yields. harvard.edu

Application of Chiral Catalysts and Auxiliaries in Enantioselective Production

The success of asymmetric catalytic reduction hinges on the design of the chiral catalyst. Ruthenium complexes containing chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), paired with a chiral diamine ligand like DPEN (1,2-diphenylethylenediamine), are among the most successful catalysts for this transformation. nih.gov The specific combination of the enantiomers of the ligands (e.g., (S)-BINAP and (S,S)-DPEN) determines which face of the ketone is hydrogenated, thus controlling the absolute configuration of the resulting alcohol. nih.gov

Besides ruthenium, other transition metals like rhodium and iridium have been employed in chiral catalysts for ketone reduction. emory.edu For example, planar chiral rhodium(III) indenyl complexes have emerged as powerful catalysts in various asymmetric transformations. emory.edu Organocatalysis offers a metal-free alternative, using small chiral organic molecules to catalyze the enantioselective reduction. For instance, highly acidic chiral N-triflyl phosphoramides have been shown to catalyze related reactions with high selectivity. researchgate.net

Catalyst SystemCatalyst TypeKey Features
(S)-TolBINAP/(S,S)-DPEN-Ru(II)Chiral Transition Metal ComplexNoyori-type catalyst; highly efficient and enantioselective for aromatic ketones. nih.gov
Alpine-Borane®Chiral Borane ReagentStoichiometric reagent; good for specific ketone reductions. chemrxiv.org
Borane/(S)-valinol ComplexChiral Reducing AgentReagent-controlled reduction with moderate selectivity. rsc.org
Chiral N-triflyl PhosphoramideOrganocatalystMetal-free; promotes reaction through activation of carbocationic intermediates. researchgate.net

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound focuses on reducing waste, avoiding hazardous substances, and improving energy efficiency. A primary target for improvement is the reduction step.

Replacing stoichiometric metal hydride reagents like LiAlH₄ with catalytic methods significantly improves atom economy, as the catalyst is used in small amounts and can often be recycled. nih.gov Catalytic transfer hydrogenation (CTH) is a particularly green option, as it avoids flammable and high-pressure hydrogen gas and can use benign hydrogen donors like 2-propanol, which can also serve as the solvent. nih.gov Recent research has focused on developing robust, bifunctional, and recyclable nanocatalysts for these transformations, further enhancing their sustainability. nih.gov

Another promising green technology is electrocatalytic hydrogenation (ECH). rsc.org This method uses electricity to drive the hydrogenation reaction on a catalyst surface, such as Raney Nickel. It operates under ambient temperature and pressure and uses water or simple alcohols as the hydrogen source, making it an inherently safer and cleaner alternative to traditional chemical reductions. rsc.org The efficiency of ECH can be high, and it avoids the use of chemical reducing agents and the waste they produce.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally benign reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and the use of hazardous substances. In the context of synthesizing this compound and related compounds, several innovative approaches have emerged.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often volatile, flammable, and toxic. One promising technique is microwave-assisted organic synthesis (MAOS). bohrium.comresearchgate.netresearchgate.net Microwave irradiation can accelerate reaction rates, improve yields, and enhance product purity by enabling efficient and uniform heating. anton-paar.comnih.govresearchgate.net For instance, the synthesis of various heterocyclic compounds and 1,3-diones has been successfully achieved under solvent-free microwave conditions, often using a solid support like potassium carbonate to facilitate the reaction. bohrium.com While a specific protocol for this compound is not detailed in the reviewed literature, the general applicability of solvent-free MAOS to similar organic transformations suggests its potential for this synthesis. bohrium.comresearchgate.netresearchgate.net

Another approach to solvent-free synthesis involves the use of multicomponent reactions (MCRs) catalyzed by solid-supported catalysts. For example, the synthesis of propargylamines has been achieved under solvent-free conditions using catalysts like copper nanoparticles on titanium dioxide or copper iodide on protonated trititanate nanotubes. nih.gov These methods offer high atom economy and simplified work-up procedures.

Environmentally Benign Solvents and Catalysts:

When solvents are necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Microwave-assisted synthesis in aqueous media has been shown to be effective for preparing various aryl-substituted heterocyclic compounds. nih.gov

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention. nih.gov These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, non-toxic, and inexpensive. A choline (B1196258) chloride-oxalic acid eutectic mixture, for example, has been used as both a catalyst and a solvent for the synthesis of spirooxindoles, demonstrating the potential of DESs in promoting complex organic reactions under environmentally friendly conditions. nih.gov

Biocatalysis represents a powerful tool for environmentally benign synthesis. nih.govnih.gov Enzymes operate under mild conditions (pH, temperature, and pressure) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. nih.govnih.goventrechem.com The reduction of prochiral ketones, such as the precursor 4'-methoxy-3'-methylpropiophenone, to the corresponding chiral alcohol can be achieved using ketoreductases (KREDs). entrechem.com This approach avoids the use of heavy metal catalysts and harsh reducing agents.

Catalytic Systems for Sustainable Production

The choice of catalyst is critical for developing sustainable synthetic routes. An ideal catalyst should be highly active, selective, stable, and recyclable.

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, are particularly attractive for industrial applications because they can be easily separated from the reaction mixture and reused, minimizing waste and production costs. mdpi.comyoutube.comyoutube.comrsc.org The catalytic hydrogenation of the precursor ketone, 4'-methoxy-3'-methylpropiophenone, to this compound is a key step where heterogeneous catalysts can be employed.

One example is the use of Raney nickel, a cost-effective catalyst, for the hydrogenation of methoxypropiophenone to 1-(4-methoxyphenyl)propanol, achieving high yields and purity. google.com The catalyst and solvent can be recycled, further enhancing the sustainability of the process. google.com

More advanced catalytic systems are also being developed. For instance, a bifunctional and recyclable hafnium-based polymeric nanocatalyst (PhP-Hf) has been shown to be highly efficient for the conversion of 4'-methoxypropiophenone (B29531) (4-MOPP) to anethole, with 1-(4-methoxyphenyl)propan-1-ol (4-MOPE) as an intermediate. nih.gov This catalyst facilitates a cascade Meerwein-Pondorf-Verley (MPV) reduction and dehydration in a single pot, using a safer alcohol as the hydrogen source instead of high-pressure hydrogen gas. nih.gov The catalyst demonstrates high conversion rates and can be recycled multiple times, highlighting its potential for sustainable production. nih.gov

The table below summarizes the performance of different catalytic systems in related reactions.

Catalyst SystemPrecursorProductReaction TypeYield/ConversionReference
Raney NickelMethoxypropiophenone1-(4-methoxyphenyl)propanolCatalytic Hydrogenation>90% Yield google.com
PhP-Hf (1:1.5)4'-Methoxypropiophenone (4-MOPP)Anethole (via 4-MOPE)Catalytic Transfer Hydrogenation & Dehydration98.1% Yield (Anethole), 99.8% Conversion (4-MOPP) nih.gov

Biocatalysis:

As mentioned previously, biocatalysts offer a sustainable alternative to traditional chemical catalysts. The use of ketoreductases for the asymmetric reduction of ketones is a well-established strategy for producing enantiomerically pure alcohols. entrechem.com This is particularly relevant for the synthesis of chiral this compound, which may have applications in pharmaceuticals or as a chiral building block.

Derivatization Strategies for this compound Precursors and Analogues

Derivatization is a crucial strategy for creating a library of related compounds for structure-activity relationship (SAR) studies or for synthesizing new molecules with desired properties. This can involve modifying the precursors of this compound or the final alcohol product itself.

Derivatization of Precursors:

The primary precursor to this compound is 4'-methoxy-3'-methylpropiophenone. This ketone can undergo various reactions to introduce different functional groups. For example, acylation of related phenethylamines, which can be synthesized from propiophenone (B1677668) derivatives, has been explored to create a range of acetyl, propionyl, and trifluoroacetyl derivatives for analytical studies. ojp.govojp.gov Similar derivatization strategies could be applied to precursors of the target compound to generate a diverse set of analogues.

Derivatization of this compound and its Analogues:

The hydroxyl group of this compound is a prime site for derivatization. Two common derivatization reactions for alcohols are etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or by using methods like the Mitsunobu reaction or copper-catalyzed cross-coupling reactions. organic-chemistry.orgorganic-chemistry.org For example, a variety of alkyl aryl ethers can be synthesized from aryl halides and alcohols using copper catalysts and specific ligands. organic-chemistry.org This would allow for the introduction of a wide range of alkyl or aryl groups at the 1-position of the propanol (B110389) chain.

Esterification: The alcohol can be reacted with carboxylic acids or their derivatives to form esters. researchgate.net This reaction can be catalyzed by acids, including environmentally friendly solid acid catalysts like activated bentonite (B74815) clay. researchgate.net This approach enables the synthesis of a diverse library of ester analogues with varying chain lengths and functionalities.

An example of the synthesis of a more complex analogue is the preparation of 1-(4-methoxyphenyl) 3-(4-piperidyl) 1-propanol, which involves multiple synthetic steps and results in a molecule with a piperidyl group, showcasing the potential for creating structurally diverse analogues. prepchem.com

The table below provides examples of derivatization reactions applicable to this compound and its precursors.

Derivatization StrategySubstrateReagentsProduct TypeReference
AcylationPhenethylamine AnaloguesAcetic Anhydride, Propionic Anhydride, Trifluoroacetic AnhydrideAmide Derivatives ojp.govojp.gov
EtherificationAlcoholsAlkyl Halides, Aryl HalidesEthers organic-chemistry.orgorganic-chemistry.org
EsterificationAlcoholsCarboxylic AcidsEsters researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1 4 Methoxy 3 Methylphenyl 1 Propanol

Oxidation and Reduction Pathways

The secondary alcohol group in 1-(4-methoxy-3-methylphenyl)-1-propanol is susceptible to both oxidation to a ketone and complete reduction to an alkane, depending on the reagents and reaction conditions employed.

Regioselective Oxidation to Carbonyl Compounds

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. For this compound, this regioselective oxidation yields 1-(4-methoxy-3-methylphenyl)-1-propanone. sigmaaldrich.comcrescentchemical.comsigmaaldrich.com A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the desired reaction conditions (e.g., mild vs. strong) and tolerance of other functional groups.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC, or pyridinium dichromate, PDC), manganese-based reagents (such as potassium permanganate, KMnO4, under controlled conditions), and Swern or Dess-Martin periodinane oxidations for milder conditions. The presence of the electron-rich aromatic ring necessitates careful selection of the oxidant to avoid potential side reactions.

Table 1: Representative Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

Oxidizing AgentTypical ConditionsProduct
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureKetone
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)CH₂Cl₂, -78 °C to room temperatureKetone
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temperatureKetone

Complete Reduction to Alkane Analogues

The complete reduction of the benzylic alcohol in this compound to the corresponding alkane, 1-(4-methoxy-3-methylphenyl)propane, involves the removal of the hydroxyl group. This transformation can be achieved through a two-step process involving initial conversion of the alcohol to a better leaving group, followed by a reduction.

One common method is the conversion of the alcohol to a tosylate or mesylate, followed by reduction with a hydride source like lithium aluminum hydride (LiAlH₄). Alternatively, catalytic hydrogenation over a palladium catalyst (Pd/C) under acidic conditions can also effect the reduction of a benzylic alcohol. Another approach involves the Barton-McCombie deoxygenation, where the alcohol is converted to a thiocarbonyl derivative and then treated with a radical initiator and a hydrogen atom source.

Nucleophilic and Electrophilic Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can participate in both nucleophilic and electrophilic substitution reactions. In the presence of an acid, the hydroxyl group can be protonated to form a good leaving group (water), facilitating nucleophilic substitution.

A classic example of such a reaction is the treatment of an alcohol with a hydrogen halide (e.g., HBr or HCl) to form the corresponding alkyl halide. The reaction of this compound with thionyl chloride (SOCl₂) in the presence of a base like pyridine (B92270) is another method to convert the alcohol to the corresponding chloride. doubtnut.com This reaction typically proceeds via an SNi (substitution nucleophilic internal) mechanism, though the presence of pyridine can alter the stereochemical outcome.

The hydroxyl group itself can also act as a nucleophile, attacking electrophiles. For instance, in the presence of a base, the alcohol can be deprotonated to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis.

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective pathways for the transformation of alcohols, including this compound. These can range from transition metal-mediated processes to more complex domino and tandem reactions.

Transition Metal-Mediated Processes

Transition metal catalysts, particularly those based on palladium, nickel, iron, and copper, are widely used for cross-coupling reactions where alcohols or their derivatives are used as electrophiles. researchgate.netnih.govnih.govpismin.com For this compound, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or triflate) to participate in reactions like the Suzuki, Heck, or Kumada couplings.

In some cases, the alcohol itself can be used directly in cross-coupling reactions, which is a more atom-economical approach. For example, iron-catalyzed cross-coupling of benzylic alcohols with Grignard reagents has been reported. nih.gov These reactions often proceed through an SN1-type mechanism involving the formation of a benzylic carbocation, which would be stabilized by the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring of the title compound.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions Involving Alcohol Derivatives

Reaction NameCatalystCoupling PartnersProduct Type
Kumada CouplingNi or PdGrignard Reagent + Alkyl/Aryl Halide (or triflate)Alkylated/Arylated Product
Suzuki CouplingPdOrganoboron Compound + Alkyl/Aryl Halide (or triflate)Biaryl or Alkylated Arene
Heck CouplingPdAlkene + Aryl Halide (or triflate)Substituted Alkene
Iron-catalyzed Cross-CouplingFeGrignard Reagent + Propargyl EtherAllene

Domino and Tandem Reactions

Domino and tandem reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot by combining multiple reaction steps. Benzylic alcohols are excellent substrates for such processes.

For instance, a tandem reaction could involve the in-situ oxidation of this compound to the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-1-propanone, followed by a subsequent reaction of the ketone. An example from the literature describes the tandem electrocatalytic oxidation of benzylic alcohols to aldehydes, followed by an aldol (B89426) condensation. A similar principle could be applied to the ketone formed from the title compound.

Another possibility is a tandem oxidation-protection sequence. The alcohol could be oxidized to the ketone, which is then immediately reacted with a nucleophile like a hydrazine (B178648) or hydroxylamine (B1172632) to form a hydrazone or oxime, respectively.

Organocatalytic Activation and Transformations

The activation and transformation of benzylic alcohols, including this compound, through organocatalysis represents a significant area of modern synthetic chemistry. Organocatalysts, which are small organic molecules, offer a metal-free alternative to traditional catalysts, often providing high levels of stereocontrol and functional group tolerance under mild reaction conditions.

A prominent class of organocatalysts for reactions involving benzylic alcohols is chiral phosphoric acids (CPAs). These Brønsted acids can activate the alcohol by protonating the hydroxyl group, facilitating its departure as a water molecule and generating a transient carbocationic intermediate. This activation mode is central to various transformations. For instance, CPAs have been effectively used in the kinetic resolution of 2-amido benzyl (B1604629) alcohols through intramolecular cyclizations, achieving high selectivity factors. rsc.orgresearchgate.netnih.gov While direct studies on this compound are not extensively documented, the principles of these reactions are applicable. The electron-donating nature of the 4-methoxy and 3-methyl groups on the phenyl ring would stabilize the benzylic carbocation, making the compound a suitable substrate for such transformations.

Another key organocatalytic transformation is asymmetric transfer hydrogenation. This process typically involves the reduction of a ketone precursor, in this case, 1-(4-Methoxy-3-methylphenyl)-1-propanone, to the corresponding chiral alcohol. Organocatalysts, such as those derived from proline and other amino acids, in conjunction with a hydride source like Hantzsch esters, can facilitate this reduction with high enantioselectivity. nih.govprinceton.edu The reaction proceeds through the formation of a chiral iminium ion or through hydrogen bonding interactions that create a chiral environment around the substrate, directing the hydride attack to one face of the carbonyl group. The specific substitution pattern of 1-(4-Methoxy-3-methylphenyl)-1-propanone would influence the electronic and steric environment of the carbonyl group, thereby affecting the efficiency and stereoselectivity of the reduction.

Furthermore, organocatalytic methods can be employed for carbon-carbon and carbon-heteroatom bond formation starting from benzylic alcohols. For example, the non-metallic Lewis acid B(C₆F₅)₃ has been shown to catalyze the direct nucleophilic substitution of benzylic alcohols with a variety of nucleophiles, including alcohols, thiols, and arenes, to form ethers, thioethers, and substituted diarylmethanes, respectively. rsc.org This type of catalysis avoids the use of transition metals and can proceed under mild conditions. The reactivity of this compound in such reactions would be enhanced by the stabilizing effect of the methoxy and methyl substituents on the aromatic ring.

The combination of organocatalysis with other activation methods, such as photoredox catalysis, has opened new avenues for the transformation of benzylic alcohols. In these dual catalytic systems, a photoredox catalyst can generate a radical intermediate from the alcohol, which can then participate in enantioselective reactions mediated by an organocatalyst. princeton.edu This strategy has been successfully applied to the α-alkylation of aldehydes with benzylic alcohols.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to their molecular structure. The electronic and steric effects of the substituents on the aromatic ring and at the carbinol center play a crucial role in determining the rate and outcome of chemical transformations.

The presence of the 4-methoxy group, an electron-donating group (EDG), significantly influences the reactivity. EDGs increase the electron density of the aromatic ring and stabilize the formation of a positive charge at the benzylic position, which is a common feature in the transition states of many reactions involving benzylic alcohols, such as nucleophilic substitution and elimination reactions. The 3-methyl group, also an EDG, further enhances this effect. This increased stability of the carbocation intermediate generally leads to higher reaction rates in processes that proceed through such species.

Systematic studies on the oxidation of substituted benzyl alcohols have provided quantitative insights into these structure-reactivity relationships. For instance, Hammett plots, which correlate reaction rates with substituent constants (σ), often show a negative ρ value for reactions where a positive charge develops in the transition state. This indicates that electron-donating groups accelerate the reaction. The magnitude of the ρ value provides information about the extent of charge development.

The table below illustrates the general trends observed for the influence of substituents on the reactivity of benzylic alcohol analogues in various reactions. While specific data for this compound is not always available, the data for related structures provide a clear indication of the expected trends.

Analogue Substituent(s) Expected Effect on Reactivity (Carbocation-Mediated Reactions) Rationale
1-Phenyl-1-propanol (B1198777)UnsubstitutedBaselineReference compound
1-(4-Methoxyphenyl)-1-propanol (B29530)4-MethoxyIncreasedStrong electron-donating group (resonance effect)
1-(3-Methylphenyl)-1-propanol3-MethylSlightly IncreasedWeak electron-donating group (inductive effect)
1-(4-Nitrophenyl)-1-propanol4-NitroDecreasedStrong electron-withdrawing group
This compound4-Methoxy, 3-MethylSignificantly IncreasedCombined electron-donating effects of both groups
1-(4-Methoxy-3-chlorophenyl)-1-propanol4-Methoxy, 3-ChloroAmbiguousOpposing effects of electron-donating methoxy and electron-withdrawing chloro groups

This table is illustrative and based on general principles of physical organic chemistry. Actual reactivity will depend on the specific reaction conditions and mechanism.

In addition to electronic effects, steric hindrance can also play a significant role. The ethyl group at the carbinol center of this compound is larger than a methyl group but smaller than more bulky groups. This steric profile can influence the approach of reagents to the reactive center. In organocatalysis, the interplay between the steric properties of the substrate and the chiral catalyst is often a key determinant of enantioselectivity. For instance, in the asymmetric transfer hydrogenation of the corresponding ketone, the size of the ethyl group would influence how the substrate fits into the chiral pocket of the catalyst-substrate complex.

Quantitative structure-activity relationship (QSAR) studies have also been employed to model and predict the reactivity of alcohols in catalytic oxidations. researchgate.net These studies have shown that steric parameters, such as the buried volume around the α-carbon of the alcohol, can have a strong correlation with the reaction rate, highlighting the importance of steric factors in determining reactivity. researchgate.net

Advanced Spectroscopic Characterization of 1 4 Methoxy 3 Methylphenyl 1 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the electronic environment of each atom can be constructed.

Elucidation of Molecular Structure using ¹H and ¹³C NMR

The ¹H NMR spectrum of 1-(4-Methoxy-3-methylphenyl)-1-propanol provides critical information about the number of different types of protons, their electronic environments, and their proximity to other protons. The aromatic region of the spectrum is of particular interest, revealing the substitution pattern on the benzene (B151609) ring. The protons on the phenyl ring, due to their distinct electronic environments, would exhibit characteristic chemical shifts and coupling patterns. The methoxy (B1213986) group protons would appear as a sharp singlet, typically in the range of 3.8-3.9 ppm. The methyl group on the ring would also present as a singlet, generally at a slightly lower chemical shift than the methoxy protons. The protons of the propanol (B110389) side chain would show more complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atoms of the aromatic ring would resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen of the methoxy group appearing at a particularly high chemical shift. The carbon atoms of the propanol side chain and the methyl and methoxy groups would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.2110 - 130
Aromatic C (substituted)-130 - 160
CH-OH~4.5~75
CH₂~1.7~32
CH₃ (propanol)~0.9~10
OCH₃~3.8~55
Ar-CH₃~2.2~16

Note: The values presented in this table are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Spectroscopy for Complex Structural Assignments

For more complex derivatives of this compound or in cases of overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond and through-space correlations between nuclei.

A COSY spectrum would reveal which protons are coupled to each other, helping to definitively assign the protons of the propanol side chain by showing the correlation between the CH-OH proton and the adjacent CH₂ protons, and between the CH₂ protons and the terminal CH₃ protons. An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for unambiguously assigning the carbon signals in the ¹³C NMR spectrum based on the already assigned proton signals. For example, the proton signal of the methoxy group would show a cross-peak with the methoxy carbon signal in the HSQC spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific functional groups and provide a molecular "fingerprint."

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display a number of characteristic absorption bands corresponding to its functional groups. A broad and prominent absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring and the aliphatic side chain would appear in the 3100-2850 cm⁻¹ region. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the alcohol and the ether linkages would be observed in the 1250-1000 cm⁻¹ region.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show strong bands for the aromatic ring vibrations, which are highly polarizable. The C-C stretching of the ring and the C-H bending modes would be prominent. The symmetric stretching of the C-O-C ether linkage may also be more clearly observed in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
O-H3600-3200 (broad)3600-3200 (weak)Stretching
Aromatic C-H3100-30003100-3000Stretching
Aliphatic C-H3000-28503000-2850Stretching
Aromatic C=C1600-14501600-1450 (strong)Stretching
C-O (alcohol)1260-10001260-1000Stretching
C-O (ether)1275-1200 (asymmetric)1150-1085 (symmetric)Stretching

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a compound. In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would include the loss of a water molecule (M-18) from the alcohol, and alpha-cleavage, which is the breaking of the bond adjacent to the oxygen atom. This could result in the loss of an ethyl radical to form a stable benzylic cation. The fragmentation would also likely involve the cleavage of the methoxy and methyl groups from the aromatic ring, leading to characteristic fragment ions. The analysis of these fragments allows for the piecing together of the molecular structure, corroborating the findings from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for a Derivative Compound

CompoundCalculated m/z ([M+H]⁺)Found m/z ([M+H]⁺)
1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole375.1264375.1263

This table is for illustrative purposes to demonstrate the precision of HRMS.

Hyphenated Techniques (GC-MS, LC-MS) in Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex mixtures and the identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly relevant for the analysis of this compound and its derivatives. jmchemsci.com

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.com This technique is well-suited for the analysis of volatile and thermally stable compounds. The NIST Mass Spectrometry Data Center provides GC-MS data for the related compound 1-(4-Methoxyphenyl)-1-propanol (B29530), indicating it has been analyzed using this method. nih.gov The resulting mass spectrum would show the molecular ion peak and a series of fragment ions, which are characteristic of the molecule's structure.

Table 2: GC-MS Data for a Structurally Related Compound: 1-(4-Methoxyphenyl)-1-propanol

ParameterValue
LibraryMain library
Total Peaks132
Top Peak (m/z)137

Data from the NIST Mass Spectrometry Data Center for a related compound. nih.gov

LC-MS is employed for the analysis of less volatile, thermally labile, or polar compounds. In a study involving derivatives of 1-aryl-3-methyl-5-pyrazolones, a class of compounds that includes a derivative of the methoxyphenyl group, LC-MS/MS was used for the analysis of monosaccharides. researchgate.net Specifically, 1-(4-methoxyphenyl)-3-methyl-5-pyrazolone (PMPMP) was used as a labeling reagent. researchgate.net The MS-MS data for the PMPMP derivatives of monosaccharides revealed characteristic fragment ions resulting from specific bond cleavages within the saccharide moiety. researchgate.net This demonstrates the utility of LC-MS in identifying and characterizing derivatives of the core structure.

Table 3: Characteristic MS-MS Fragment Ions for PMPMP-derivatized Monosaccharides

Bond CleavageCharacteristic Fragment Ion (m/z)
C2–C3433
C1–C2419

This data illustrates the application of LC-MS/MS in the structural analysis of derivatives. researchgate.net

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

For example, the crystal structure of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol was determined to be in the monoclinic space group P2₁/c. nih.gov The analysis revealed the dihedral angle between the benzene rings and the presence of an intramolecular hydrogen bond. nih.gov Similarly, the crystal structure of 1-(4-chlorophenyl)-5-{4-[(2-methylphenyl)methoxy]phenyl}-1H-pyrazole was solved, providing detailed information about the orientation of its various ring systems. researchgate.net

Table 4: Crystallographic Data for a Related Compound: (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.979(2)
b (Å)12.158(3)
c (Å)9.245(2)
α (°)90
β (°)94.94(3)
γ (°)90
V (ų)1340.5(5)
Z4

This table presents crystallographic data for a related compound to illustrate the type of information obtained from X-ray crystallography. nih.gov

Computational and Theoretical Studies on 1 4 Methoxy 3 Methylphenyl 1 Propanol

Quantum Chemical Investigations

Quantum chemical methods are fundamental tools for understanding the molecular structure, electronic properties, and spectroscopic features of chemical compounds.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable three-dimensional arrangement of atoms in a molecule and to calculate its electronic properties.

For a molecule like 1-(4-Methoxy-3-methylphenyl)-1-propanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G*, would be employed to predict its optimized geometry. These calculations would provide key structural parameters. While specific data for the target compound is unavailable, we can look at the computed data for the closely related compound, 1-(4-methoxyphenyl)-1-propanol (B29530), available from public databases like PubChem, to illustrate the type of information that would be obtained. nih.gov

Illustrative Data Table: Computed Properties for a Structurally Related Compound

PropertyValue (for 1-(4-methoxyphenyl)-1-propanol)
Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
XLogP3-AA 1.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 166.099379685 g/mol
Topological Polar Surface Area 29.5 Ų
Data sourced from PubChem for 1-(4-methoxyphenyl)-1-propanol and is for illustrative purposes only. nih.gov

For this compound, the presence of the additional methyl group on the phenyl ring would be expected to slightly alter these values. The geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles, reflecting the steric and electronic effects of the methoxy (B1213986), methyl, and propanol (B110389) substituents on the aromatic ring.

Ab initio Calculations for Energetic and Spectroscopic Predictions

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations are used to predict various molecular properties, including energies and spectroscopic data.

While specific ab initio studies on this compound are not readily found, such calculations would be invaluable for determining its thermodynamic stability, including its heat of formation and Gibbs free energy. Furthermore, ab initio methods can be used to simulate spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes or chemical environments within the molecule.

Reactivity and Mechanism Probes

Computational methods also provide powerful tools to probe the reactivity of a molecule and to explore potential reaction mechanisms.

Frontier Molecular Orbital (FMO) Analysis and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the electron-donating nature of the methoxy and methyl groups on the phenyl ring would be expected to raise the energy of the HOMO, making the aromatic ring susceptible to electrophilic attack. The precise energies of the HOMO and LUMO, and the HOMO-LUMO gap, would be key outputs of a computational study. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity.

Illustrative Data Table: Conceptual Global Reactivity Descriptors

DescriptorFormulaConceptual Meaning
Electronegativity (χ) -(E_HOMO + E_LUMO) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
These are conceptual and would require specific HOMO and LUMO energy values from a computational study.

Exploration of Reaction Pathways and Transition States

Computational chemistry can be used to map out the potential energy surface for a chemical reaction, allowing for the exploration of different reaction pathways and the identification of transition states. This provides valuable insights into the mechanism of a reaction and the factors that control its rate and outcome.

For this compound, computational studies could investigate reactions such as oxidation of the alcohol group or electrophilic substitution on the aromatic ring. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most likely reaction mechanism.

Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, an MEP map would likely show a region of negative electrostatic potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl and methoxy groups, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. The area around the hydroxyl proton would exhibit a positive electrostatic potential (typically colored blue), highlighting its electrophilic character and ability to act as a hydrogen bond donor. The aromatic ring would also show regions of varying potential, influenced by the electron-donating methoxy and methyl groups, indicating the most probable sites for electrophilic aromatic substitution.

Solvent Effects and Non-Covalent Interactions

The surrounding solvent environment and the subtle interplay of non-covalent forces significantly influence the conformational preferences, reactivity, and spectroscopic properties of this compound. Computational chemistry provides powerful tools to dissect these interactions at a molecular level.

Implicit and Explicit Solvent Models in Computational Studies

In computational chemistry, the effect of a solvent on a solute can be modeled using either implicit or explicit solvent models, each with distinct advantages and limitations. numberanalytics.comwikipedia.org

Explicit Solvent Models , in contrast, treat individual solvent molecules as distinct entities in the simulation. fiveable.me This allows for a detailed, atomistic description of the solute's immediate solvation shell and the specific interactions, like hydrogen bonds, that form between the solute and solvent molecules. fiveable.meresearchgate.net While computationally more demanding, explicit solvent models provide a more accurate representation of the local solvent structure and dynamics. fiveable.me For this compound, an explicit model using water or methanol (B129727) molecules would be crucial for accurately simulating the hydrogen bonding interactions involving the hydroxyl group. Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org

Table 1: Comparison of Implicit and Explicit Solvent Models

FeatureImplicit Solvent ModelsExplicit Solvent Models
Representation Solvent as a continuous dielectric mediumIndividual solvent molecules
Computational Cost LowHigh
Accuracy (Bulk Effects) Good for electrostatic effectsCan be less efficient for bulk properties
Accuracy (Specific Interactions) Poor, does not model local interactions like H-bondsExcellent for specific solute-solvent interactions
Examples PCM, SMDTIP3P, SPC/E (for water)

Hydrogen Bonding and Dispersion Interactions

Non-covalent interactions, particularly hydrogen bonding and London dispersion forces, are critical in determining the structure and properties of this compound.

Hydrogen Bonding: The primary site for hydrogen bonding in this compound is the hydroxyl (-OH) group on the propanol chain. This group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the lone pairs on theoxygen atom). libretexts.org In protic solvents like water or alcohols, it will form strong intermolecular hydrogen bonds. fiveable.me Computational studies on similar molecules, such as substituted benzyl (B1604629) alcohols, have shown that the strength of these interactions can be influenced by substituents on the aromatic ring. researchgate.net The electron-donating methoxy group on the phenyl ring of this compound is expected to slightly increase the electron density on the aromatic ring, which could subtly influence the acidity of the hydroxyl proton and the hydrogen bond accepting capacity of the methoxy oxygen. wikipedia.org Intramolecular hydrogen bonding between the hydroxyl group and the methoxy group is also a possibility, depending on the conformation of the propanol side chain. acs.org

Spectroscopic Parameter Prediction and Validation

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for predicting and validating spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govyoutube.com

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the model used to account for solvent effects. github.io For instance, studies have shown that functionals like B3LYP, often paired with a basis set like 6-311++G(2d,p) and a continuum solvent model (e.g., PCM or SMD), can provide excellent correlation with experimental data. researchgate.net

For this compound, DFT calculations would predict distinct chemical shifts for the aromatic protons, the protons of the methoxy and methyl groups, and the protons of the propanol side chain. The calculated shifts would be sensitive to the electronic environment of each nucleus. For example, the aromatic protons ortho and meta to the electron-donating methoxy group would be expected to have different chemical shifts compared to those in unsubstituted benzene (B151609). wikipedia.org Similarly, the chemical shift of the hydroxyl proton would be highly sensitive to hydrogen bonding and solvent effects. researchgate.net

Validation of the computational model is achieved by comparing the predicted spectra with experimentally obtained spectra. A good agreement between the calculated and experimental chemical shifts provides confidence in the determined structure and conformation of the molecule in solution. rsc.orgmtu.edu Discrepancies between predicted and experimental values can often be resolved by refining the computational model, for example, by including explicit solvent molecules or considering different conformers of the molecule.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Compound (Anisole)

Carbon AtomExperimental Shift (ppm in CDCl₃)Calculated Shift (ppm, B3LYP/6-31G(d))
C1 (ipso-O)159.9160.2
C2/C6 (ortho)114.1114.5
C3/C5 (meta)129.5129.8
C4 (para)120.7121.0
OCH₃55.355.6

Thermochemical Studies (e.g., Enthalpies of Formation) of Analogous Compounds

High-level quantum chemical methods, such as G3 and G4 theory, or composite methods based on DFT, can be used to calculate the gas-phase enthalpy of formation. dtic.mil These calculations often employ isodesmic or hypohomodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, to minimize computational errors. mdpi.com

For this compound, the enthalpy of formation can be estimated by considering the contributions of its structural components. Thermochemical data for simpler, related molecules like anisole (B1667542) (methoxybenzene), toluene (B28343) (methylbenzene), and 1-phenyl-1-propanol (B1198777) are used to build a theoretical reaction scheme. acs.orgresearchgate.netnih.gov

For example, the enthalpy of formation of anisole has been a subject of both experimental and computational studies. acs.orgchemeo.com Similarly, the thermochemical properties of various substituted phenols and aromatic ethers have been investigated, providing a database of group contributions that can be used to estimate the properties of more complex molecules. mdpi.comnih.gov The presence of the methoxy and methyl groups on the benzene ring will have specific energetic contributions that can be derived from these studies. The propanol side chain's contribution can be assessed from data on similar alcohols.

Table 3: Experimental Standard Gas-Phase Enthalpies of Formation for Analogous Compounds

CompoundFormulaΔfH°(g) (kJ/mol)
AnisoleC₇H₈O-76.3 ± 0.9
TolueneC₇H₈50.4 ± 0.5
PhenolC₆H₆O-96.4 ± 0.6
1-PropanolC₃H₈O-255.0 ± 0.4

Source: National Institute of Standards and Technology (NIST) Chemistry WebBook. These values for analogous compounds are used as a basis for computational estimations for this compound.


Applications and Advanced Research Potential of 1 4 Methoxy 3 Methylphenyl 1 Propanol

Role as a Chiral Building Block in Enantioselective Synthesis

The chirality of 1-(4-methoxy-3-methylphenyl)-1-propanol, arising from the stereocenter at the first carbon of the propanol (B110389) chain, is of paramount importance in enantioselective synthesis. In the pharmaceutical and agrochemical industries, the biological activity of a molecule is often dependent on its specific stereoisomer. The use of enantiomerically pure starting materials, such as a single enantiomer of this compound, can dictate the stereochemical outcome of a reaction sequence, leading to the desired biologically active isomer.

The development of new drugs increasingly relies on the use of chiral building blocks to optimize the interaction with biological targets, which are themselves chiral. The synthesis of complex molecules often benefits from the use of such pre-existing stereocenters to control the formation of new ones, a strategy known as "chiral pool synthesis." While specific, direct applications of this compound in multi-step enantioselective syntheses are not extensively documented in publicly available research, its structural motifs are present in various complex natural products and pharmacologically active molecules. For instance, the related structure L-3-hydroxy-4-methoxy-5-methylphenylalanol is a key subunit in the potent antitumor agents, the ecteinascidins. The synthesis of such complex molecules often employs chiral building blocks with similar functionalities.

The general approach to utilizing a chiral building block like this compound involves its incorporation into a larger molecule, where its stereochemistry influences subsequent transformations. The hydroxyl group can be used as a handle for further functionalization or can direct reactions to a specific face of the molecule.

Development of New Catalytic Ligands and Systems

The structure of this compound also lends itself to the development of novel chiral ligands for asymmetric catalysis. Chiral ligands are crucial components of catalytic systems that can generate an excess of one enantiomer of a product from a non-chiral starting material. The hydroxyl group and the aromatic ring of this compound can be chemically modified to create bidentate or multidentate ligands that can coordinate to a metal center.

The methoxy (B1213986) and methyl groups on the phenyl ring can influence the electronic and steric properties of the resulting ligand, which in turn affects the catalytic activity and enantioselectivity of the metal complex. For example, the hydroxyl group could be converted to a phosphine (B1218219), an amine, or an ether, and these functionalities, in concert with the aromatic ring, could chelate to a metal. The chirality of the original alcohol would be transferred to the ligand, creating a chiral environment around the metal center. This chiral environment can then differentiate between the two prochiral faces of a substrate, leading to an enantiomerically enriched product.

While specific research detailing the synthesis and application of catalytic ligands derived directly from this compound is not prominent, the principles of ligand design suggest its potential in this area. The development of new and efficient catalytic systems is a continuous effort in organic chemistry, and molecules like this with readily available chirality and functional groups are attractive starting points for such research.

Precursor in the Synthesis of Diverse Organic Molecules

Beyond its direct use as a chiral building block, this compound can serve as a versatile precursor for a wide range of other organic molecules. The hydroxyl group can be oxidized to the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-1-propanone, a compound that is commercially available and can participate in a variety of carbon-carbon bond-forming reactions.

The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of further functional groups. The methoxy group can potentially be cleaved to reveal a phenol, which opens up another avenue for functionalization. The propanol side chain can also be modified. For instance, dehydration could lead to the corresponding alkene, which can then undergo various addition reactions.

The synthesis of heterocyclic compounds is another area where this precursor could be valuable. For example, derivatives of this molecule could potentially be used in condensation reactions to form chromenes or other oxygen-containing heterocycles. The synthesis of various pharmaceutically active compounds often involves the use of substituted aromatic building blocks.

Table of Key Reactions and Potential Products:

Starting MaterialReagent(s)Product TypePotential Application
This compoundOxidizing agent (e.g., PCC, DMP)KetoneIntermediate for further synthesis
This compoundDehydrating agent (e.g., H₂SO₄)AlkeneSubstrate for addition reactions
This compoundActivating agent for OH, then nucleophileSubstituted propanesIntroduction of new functional groups
1-(4-Methoxy-3-methylphenyl)-1-propanoneGrignard or organolithium reagentsTertiary alcoholsBuilding complex carbon skeletons
1-(4-Methoxy-3-methylphenyl)-1-propanoneReagents for condensation reactionsHeterocyclic compoundsSynthesis of bioactive molecules

Future Directions and Emerging Research Avenues for 1 4 Methoxy 3 Methylphenyl 1 Propanol

Innovations in Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic processes. For 1-(4-methoxy-3-methylphenyl)-1-propanol, future research will likely concentrate on greener alternatives to traditional synthesis methods, which often rely on harsh reagents and generate significant waste.

One promising approach is the adoption of catalytic and biocatalytic methods. For instance, the asymmetric reduction of the corresponding ketone, 1-(4-methoxy-3-methylphenyl)-1-propanone, using chiral catalysts or engineered enzymes (ketoreductases) could provide a highly enantioselective and resource-efficient route to the desired alcohol. This aligns with the broader trend of using biocatalysis in the synthesis of chiral pharmaceuticals and fine chemicals.

Furthermore, research into the use of greener solvents and reaction media is anticipated. Supercritical fluids, ionic liquids, or deep eutectic solvents could replace volatile organic compounds, minimizing environmental impact. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, would also contribute to a more sustainable process by reducing energy consumption and waste generation. nih.govnih.govrsc.orgmdpi.com

A potential green synthetic route could involve the ipso-hydroxylation of a corresponding arylboronic acid, a method that has been shown to be rapid and efficient for producing substituted phenols under ambient conditions using hydrogen peroxide as a green oxidant. nih.govrsc.org While this produces a phenol, similar principles of green chemistry could be adapted for the synthesis of phenylpropanols.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic RouteKey FeaturesPotential Advantages
Asymmetric Catalytic ReductionUse of chiral metal catalysts or organocatalysts.High enantioselectivity, potential for high turnover numbers.
Biocatalytic ReductionEmployment of ketoreductase enzymes.High specificity, mild reaction conditions, biodegradable catalysts.
Green Solvent SynthesisReactions in ionic liquids or deep eutectic solvents.Reduced volatility and flammability, potential for catalyst recycling.
One-Pot SynthesisSequential reactions in a single vessel.Increased efficiency, reduced waste and energy consumption.

Advanced Spectroscopic Characterization Techniques

As a chiral molecule, the precise determination of the enantiomeric purity and absolute configuration of this compound is crucial for many of its potential applications. Future research will undoubtedly leverage advanced spectroscopic techniques to achieve this with greater accuracy and efficiency.

Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, offers powerful tools for chiral analysis. wiley.commiamioh.edu The use of chiral derivatizing agents (CDAs) that react with the alcohol to form diastereomers can lead to distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer. mdpi.comrsc.org Advanced CDAs, such as those based on α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), are already in use, and the development of novel agents with enhanced discriminatory power is an active area of research. rsc.org

Furthermore, techniques like two-dimensional NMR (e.g., COSY, HSQC) can provide detailed structural information and help in the unambiguous assignment of all proton and carbon signals, even in complex diastereomeric mixtures. nih.gov The use of chiral solvating agents, which form transient diastereomeric complexes with the analyte, is another promising NMR-based method that avoids chemical modification of the sample. wiley.com

Table 2: Potential Advanced Spectroscopic Methods for Chiral Analysis of this compound

TechniquePrincipleInformation Gained
Chiral HPLCDifferential interaction with a chiral stationary phase.Enantiomeric excess (e.e.), separation of enantiomers.
NMR with Chiral Derivatizing AgentsFormation of diastereomers with distinct NMR signals.Enantiomeric excess, absolute configuration (with known CDA).
NMR with Chiral Solvating AgentsFormation of transient diastereomeric complexes.Enantiomeric excess without covalent modification.
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Absolute configuration, conformational analysis.

Deepening Mechanistic Understanding through Multi-Scale Modeling

Computational chemistry and multi-scale modeling are becoming indispensable tools for understanding chemical reactivity and properties at the molecular level. For this compound, these approaches can provide insights that are difficult or impossible to obtain through experimental means alone.

Future research will likely employ quantum mechanical (QM) methods, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. nih.govnih.govacs.org Such calculations can help to predict and interpret NMR and circular dichroism spectra, aiding in the determination of its absolute configuration.

Multi-scale modeling, which combines high-level QM calculations on the reactive center with more computationally efficient molecular mechanics (MM) or continuum models for the surrounding environment, can be used to simulate the behavior of this compound in solution or in the presence of a catalyst. nih.govpsu.edu This approach is particularly valuable for understanding reaction mechanisms, predicting the stereochemical outcome of reactions, and designing more efficient catalysts for its synthesis or transformation. nih.govacs.org For example, modeling the interaction of the alcohol with a chiral catalyst can elucidate the origins of enantioselectivity.

Exploration of Novel Chemical Transformations and Applications

While the current applications of this compound may be limited, its structure suggests a range of possibilities for novel chemical transformations and applications. The presence of a chiral secondary alcohol, a methoxy (B1213986) group, and a substituted aromatic ring provides multiple sites for chemical modification.

Future research could explore its use as a chiral building block in the synthesis of more complex molecules, such as pharmaceuticals or natural products. The hydroxyl group can be a handle for introducing other functional groups or for linking the molecule to a larger scaffold. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of additional substituents that could modulate the molecule's properties.

There is also potential for this compound to act as a chiral ligand or auxiliary in asymmetric catalysis. After appropriate functionalization, it could be used to create a chiral environment around a metal center, enabling the stereoselective synthesis of other molecules. The exploration of its biological activity is another promising avenue, as many substituted aromatic alcohols exhibit interesting pharmacological properties. The structural similarity to polycyclic aromatic hydrocarbons (PAHs) is noted, though this compound is not a PAH itself. wikipedia.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxy-3-methylphenyl)-1-propanol, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor, 1-(4-Methoxy-3-methylphenyl)-1-propanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For example, NaBH₄ in methanol at 0–25°C selectively reduces the ketone to the alcohol while preserving sensitive functional groups like methoxy and methyl substituents . Alternative routes may involve Grignard reactions, where 4-methoxy-3-methylbenzyl magnesium bromide reacts with acetaldehyde derivatives.

Q. How is this compound characterized, and what analytical techniques are critical for confirming its purity and structure?

  • Methodological Answer : Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alcohol group (-OH) and aromatic substitution pattern. For instance, the methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm in ¹H NMR. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to verify molecular weight and purity (>95%). Differential scanning calorimetry (DSC) may assess thermal stability, with melting points often reported between 80–90°C for related analogs .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The compound is lipophilic, with limited solubility in water but high solubility in polar aprotic solvents (e.g., DMSO, THF). Stability studies indicate sensitivity to strong acids/bases, which may cleave the methoxy group. For long-term storage, it should be kept under inert gas (N₂/Ar) at -20°C to prevent oxidation of the alcohol moiety. Accelerated stability testing via HPLC under stressed conditions (e.g., 40°C/75% RH) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., antimicrobial potency) may arise from variations in assay conditions (e.g., bacterial strains, solvent systems). To address this, standardize protocols using CLSI guidelines, include positive controls (e.g., ciprofloxacin), and validate results via dose-response curves (IC₅₀/EC₅₀). Computational modeling (e.g., molecular docking) can further clarify structure-activity relationships (SAR) by identifying key interactions with target proteins .

Q. What strategies optimize biocatalytic synthesis of this compound for greener and scalable production?

  • Methodological Answer : Biocatalysis using alcohol dehydrogenases (ADHs) or ketoreductases in aqueous or biphasic systems can enhance enantioselectivity and reduce waste. For example, immobilized ADH from Lactobacillus brevis in a buffer:isooctane system achieves >90% yield. Reaction parameters (pH, temperature, cofactor recycling) should be optimized via design-of-experiments (DoE) approaches. Lifecycle assessment (LCA) metrics can evaluate environmental impact compared to traditional chemical routes .

Q. How can the environmental impact of this compound be assessed during laboratory-scale synthesis?

  • Methodological Answer : Conduct ecotoxicological assays using Daphnia magna or Vibrio fischeri to determine EC₅₀ values for acute toxicity. Biodegradability is assessed via OECD 301F (closed bottle test) to measure biological oxygen demand (BOD). Additionally, analyze waste streams for persistent byproducts using LC-MS/MS and recommend solvent recovery systems (e.g., distillation) to minimize ecological footprint .

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